(3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione (3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione
Brand Name: Vulcanchem
CAS No.: 129-54-4
VCID: VC17553866
InChI: InChI=1S/C28H14N4O2/c33-27-17-7-3-1-5-13(17)23-21-19(27)11-9-15(25(21)31-29-23)16-10-12-20-22-24(30-32-26(16)22)14-6-2-4-8-18(14)28(20)34/h1-12,33H,(H,29,31)/b16-15-
SMILES:
Molecular Formula: C28H14N4O2
Molecular Weight: 438.4 g/mol

(3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione

CAS No.: 129-54-4

Cat. No.: VC17553866

Molecular Formula: C28H14N4O2

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

(3,3'-Bianthra(1,9-cd)pyrazole)-6,6'(2H,2'H)-dione - 129-54-4

Specification

CAS No. 129-54-4
Molecular Formula C28H14N4O2
Molecular Weight 438.4 g/mol
IUPAC Name (12Z)-12-(8-hydroxy-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,8,10,13(16)-heptaen-12-ylidene)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,13-heptaen-8-one
Standard InChI InChI=1S/C28H14N4O2/c33-27-17-7-3-1-5-13(17)23-21-19(27)11-9-15(25(21)31-29-23)16-10-12-20-22-24(30-32-26(16)22)14-6-2-4-8-18(14)28(20)34/h1-12,33H,(H,29,31)/b16-15-
Standard InChI Key POSYIQPMOTXECY-NXVVXOECSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=C3C=C/C(=C/4\C=CC5=C6C4=NN=C6C7=CC=CC=C7C5=O)/C8=C3C2=NN8)O
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC(=C4C=CC5=C6C4=NN=C6C7=CC=CC=C7C5=O)C8=C3C2=NN8)O

Introduction

Chemical Structure and Molecular Characteristics

The core structure of (3,3'-Bianthra[1,9-cd]pyrazole)-6,6'(2H,2'H)-dione consists of two anthra[1,9-cd]pyrazole units linked at the 3,3'-positions, with dione (ketone) functional groups at the 6 and 6' positions. The anthracene component provides a rigid, planar framework, while the pyrazole rings introduce nitrogen heteroatoms, influencing electronic delocalization and intermolecular interactions .

Crystallographic and Stereochemical Features

While direct crystallographic data for the parent compound is unavailable, related derivatives such as 2,2'-diisopropyl[3,3'-bianthra[1,9-cd]pyrazole]-6,6'(2H,2'H)-dione (CAS 83766-69-2) offer structural insights. This derivative crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters a = 4.3368(6) Å, b = 15.483(2) Å, c = 13.8852(19) Å, and β = 97.714(3)° . The diisopropyl substituents introduce steric hindrance, likely affecting packing efficiency and solubility. For the unsubstituted parent compound, the absence of bulky groups suggests a more compact crystal lattice, potentially enhancing π-π stacking interactions.

Spectroscopic Characterization

Infrared (IR) spectroscopy of analogous compounds reveals characteristic carbonyl (C=O) stretches near 1680–1705 cm⁻¹, consistent with the dione functionality . Nuclear magnetic resonance (NMR) spectra for related pyrazoloquinolines show distinct proton environments:

  • Pyrazole ring protons resonate between δ 6.7–7.9 ppm .

  • Methyl groups attached to nitrogen appear as singlets near δ 2.2–3.3 ppm .

  • Anthracene protons typically exhibit aromatic signals upfield of δ 8.0 ppm .

Synthetic Methodologies

The synthesis of (3,3'-Bianthra[1,9-cd]pyrazole)-6,6'(2H,2'H)-dione derivatives often involves multicomponent reactions (MCRs) or stepwise condensation strategies.

Multicomponent Reaction Pathways

A representative route for analogous spiro-pyrazoloquinolines involves the reaction of 5-aminoindazole, barbituric acids, and arylaldehydes under reflux conditions . For example:

  • Knoevenagel Adduct Formation: Barbituric acid reacts with an aldehyde to form a conjugated diene (Scheme 1).

  • Michael Addition: The diene undergoes nucleophilic attack by 5-aminoindazole, generating a tetracyclic intermediate.

  • Intramolecular Cyclization: Acid-catalyzed ring closure yields the final spiro-pyrazoloquinoline-dione .

For bianthra derivatives, dimerization via Ullmann coupling or oxidative homocoupling of anthra[1,9-cd]pyrazole precursors could theoretically furnish the biphenyl linkage .

Diastereoselectivity and Reaction Optimization

Synthetic protocols for pyrazolo-fused systems often achieve high diastereoselectivity (d.r. up to 20:1) through careful control of solvent polarity and temperature . Polar aprotic solvents like dimethylformamide (DMF) favor syn-addition pathways, while nonpolar solvents may lead to anti-products.

Physicochemical Properties

Solubility and Thermal Stability

The planar anthracene backbone confers limited solubility in polar solvents, necessitating the use of dimethyl sulfoxide (DMSO) or N-methylpyrrolidone (NMP) for processing . Thermogravimetric analysis (TGA) of related compounds indicates decomposition temperatures above 300°C, suggesting robust thermal stability .

Electronic and Optical Properties

Research Challenges and Future Directions

Synthetic Scalability

Current methods for bianthra-pyrazole synthesis suffer from low yields (<50%) and lengthy purification steps . Flow chemistry or microwave-assisted synthesis could enhance efficiency.

Functionalization Strategies

Introducing electron-donating (e.g., -OCH₃) or -withdrawing (-NO₂) groups at the anthracene 9-position may modulate electronic properties for targeted applications.

Computational Modeling

Density functional theory (DFT) studies could predict HOMO-LUMO gaps and charge distribution, guiding the design of derivatives with tailored optoelectronic behavior.

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